molecular formula C18H18FNO3S B5774271 ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate

ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate

Cat. No. B5774271
M. Wt: 347.4 g/mol
InChI Key: ZOSJUVYHPIQKKT-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate involves the inhibition of BTK, which is a key enzyme in BCR signaling. BTK plays a crucial role in the activation and differentiation of B-cells, which are involved in the immune response. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, making it a promising target for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate have been extensively studied. It has been found to be a potent and selective inhibitor of BTK, with IC50 values in the low nanomolar range. In addition, it has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its potent and selective inhibition of BTK, its good pharmacokinetic properties, and its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. The limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects.

Future Directions

There are several future directions for the study of ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate. These include further studies to determine its safety and efficacy in humans, as well as its potential applications in the treatment of B-cell malignancies and autoimmune disorders. In addition, it could also be studied for its potential applications in materials science, such as the development of novel polymers and coatings. Furthermore, the development of more potent and selective BTK inhibitors could also be explored.

Synthesis Methods

The synthesis of ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate involves a multi-step process. The first step is the synthesis of 4-fluorobenzenesulfonyl chloride, which is then reacted with 2-aminocyclobutanecarboxylic acid to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethyl thioglycolate to form ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to be a potent and selective inhibitor of BTK, which is a key enzyme in B-cell receptor (BCR) signaling. This makes it a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, it has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

ethyl 2-(cyclobutanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-14(11-6-8-13(19)9-7-11)10-24-17(15)20-16(21)12-4-3-5-12/h6-10,12H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSJUVYHPIQKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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